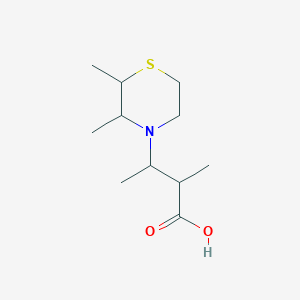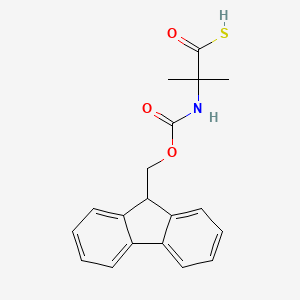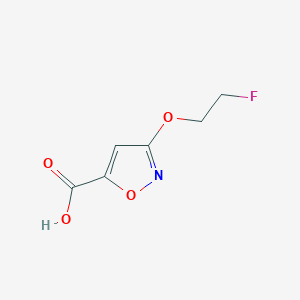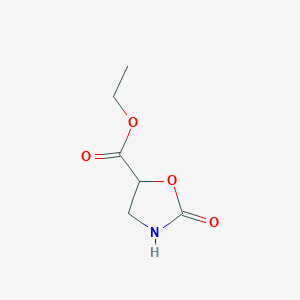![molecular formula C9H8N2O3 B12868569 2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12868569.png)
2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are commonly used in pharmaceutical research. This compound, in particular, has shown potential in various scientific applications due to its unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid involves the use of acetic acid as an electrolyte under electrochemical conditions. This method is advantageous as it results in a cleaner reaction pattern with minimal impurity formation, does not require a metal catalyst, and has high atom economy. The reaction is carried out at room temperature, and the total conversion is observed in 6 hours .
Industrial Production Methods
The industrial production of this compound can be scaled up from the laboratory method mentioned above. The electrochemical method is robust and scalable, making it suitable for industrial applications. The use of acetic acid as an electrolyte eliminates the need for additional supporting electrolytes, simplifying the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: tert-Butyl hydrogen peroxide in the presence of acetic acid as an additive.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles can be used for substitution reactions under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with biological receptors due to its structural similarity to nucleic bases like adenine and guanine. This allows it to bind to and modulate the activity of various enzymes and proteins, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzoxazole: A closely related compound with similar biological activities.
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Another benzoxazole derivative with distinct chemical properties.
2-(2-Oxoazepan-4-yl)acetic acid: A structurally related compound with different functional groups.
Uniqueness
2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity
Propriétés
Formule moléculaire |
C9H8N2O3 |
|---|---|
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
2-(2-amino-1,3-benzoxazol-4-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O3/c10-9-11-8-5(4-7(12)13)2-1-3-6(8)14-9/h1-3H,4H2,(H2,10,11)(H,12,13) |
Clé InChI |
WDPRRUDXNJNBOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)N)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-5-carboxylic acid](/img/structure/B12868498.png)
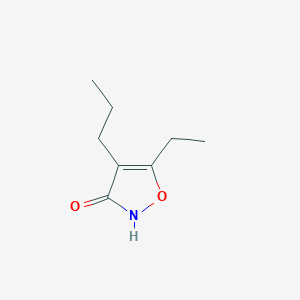

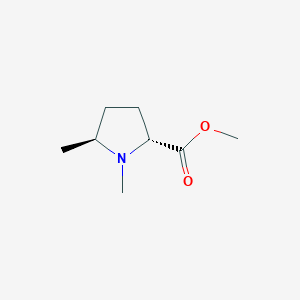

![[4-(2-Thienyl)phenyl]acetonitrile](/img/structure/B12868521.png)
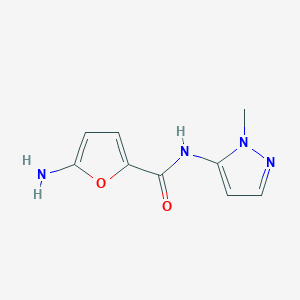
![2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide](/img/structure/B12868531.png)

